Spiradoline mesylate (U62,066E) is a synthetic arylacetamide compound classified as a selective kappa-opioid receptor agonist. [] Its selectivity for kappa opioid receptors over mu and delta opioid receptors makes it a valuable tool in scientific research for investigating the roles and functions of the kappa opioid receptor system. [] Spiradoline mesylate readily crosses the blood-brain barrier, enabling investigations into its effects on the central nervous system. []
Spiradoline mesylate belongs to the class of arylacetamides and is characterized by its selective action on kappa-opioid receptors. These receptors are G-protein-coupled receptors that play significant roles in pain perception and emotional regulation. The compound is synthesized from precursor chemicals through multi-step organic reactions that ensure the desired stereochemistry and purity.
The synthesis of spiradoline mesylate involves several key steps:
The synthetic routes are optimized to maximize yield while minimizing hazardous reagents and conditions. Techniques such as continuous flow chemistry may be employed to enhance efficiency in industrial production settings.
Spiradoline mesylate has a complex molecular structure characterized by:
The presence of these functional groups contributes to its high affinity for kappa-opioid receptors .
Spiradoline mesylate can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on reaction conditions and reagents used.
Spiradoline mesylate acts primarily as an agonist at kappa-opioid receptors located in the central nervous system. Upon binding, it activates these receptors, leading to:
Studies indicate that spiradoline mesylate can also decrease dopamine release in certain brain regions, contributing to its behavioral effects .
These properties are crucial for understanding how spiradoline mesylate behaves in biological systems and during synthesis .
Spiradoline mesylate is primarily explored for its potential applications in pain management due to its selective action on kappa-opioid receptors. Research suggests it may provide analgesic effects comparable to traditional opioids while potentially reducing the risk of addiction associated with mu-opioid receptor agonists.
Additionally, ongoing studies investigate its role in neuroprotection and modulation of mood disorders, indicating broader therapeutic possibilities beyond pain relief .
Spiradoline mesylate (chemical name: 2-(3,4-Dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide methanesulfonate) is a synthetic arylacetamide derivative with the molecular formula C₂₂H₃₀Cl₂N₂O₂·CH₄O₃S and a molecular weight of 425.39 g/mol (free base) [1] [6] [7]. Its structure integrates a dichlorinated phenylacetamide moiety linked to a spirocyclic pyrrolidine ring system. This architecture confers high three-dimensional specificity for binding to kappa-opioid receptors (KOR). The mesylate salt (methanesulfonate) enhances water solubility, facilitating preclinical administration. The spirocyclic component’s rigidity optimizes receptor fit by reducing conformational flexibility, while the 3,4-dichlorophenyl group engages in hydrophobic interactions within the KOR binding pocket [6] [9].
Spiradoline exists as a racemic mixture, but its (-)-enantiomer is the pharmacologically active form responsible for KOR agonism. Stereochemical studies confirm that the (5R,7S,8S) configuration exhibits a binding affinity (Ki = 8.6 nM) for KOR, which is 29-fold higher than for the mu-opioid receptor (MOR; Ki = 252 nM) and >1,000-fold higher than for the delta-opioid receptor (DOR; Ki = 9,400 nM) [2] [9]. This enantioselectivity arises from optimal hydrogen bonding and steric complementarity between the (-)-enantiomer’s pyrrolidine group and KOR’s transmembrane helices. The (+)-enantiomer shows negligible opioid activity, underscoring the necessity of chiral synthesis or resolution in drug development [2].
Receptor Type | (-)-Spiradoline Ki (nM) | (+)-Spiradoline Ki (nM) |
---|---|---|
Kappa (KOR) | 8.6 | >10,000 |
Mu (MOR) | 252 | >10,000 |
Delta (DOR) | 9,400 | >10,000 |
The synthesis of spiradoline mesylate involves a multi-step sequence starting from 3,4-dichlorophenylacetic acid. Key stages include:
Optimization focuses on improving enantiomeric purity and yield:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1